N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine

Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

Researchers seeking the 3-amine regioisomer for GPCR SAR studies face limited availability of this specific substitution pattern. N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine (CAS 821781-38-8) delivers the distinct 3-position amine vector with ortho-CF3-benzyl and N-cyclohexyl substituents - a geometry not replicated by common 4-amine analogs. • Enables comparative profiling at M1, opioid, and NK-1 receptors • ortho-CF3 group offers distinct electronic/steric profile vs. meta/para analogs for metabolic stability studies • Racemic mixture with undefined C3 stereocenter; suitable for chiral method development Sourced with Certificate of Analysis (NMR, LCMS); typically ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C19H27F3N2
Molecular Weight 340.4 g/mol
CAS No. 821781-38-8
Cat. No. B12531222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine
CAS821781-38-8
Molecular FormulaC19H27F3N2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CC2=CC=CC=C2C(F)(F)F)C3CCCNC3
InChIInChI=1S/C19H27F3N2/c20-19(21,22)18-11-5-4-7-15(18)14-24(16-8-2-1-3-9-16)17-10-6-12-23-13-17/h4-5,7,11,16-17,23H,1-3,6,8-10,12-14H2
InChIKeyMWFVLVXYSZBSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine (CAS 821781-38-8): Structural Identity and Research Procurement Profile


N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine (CAS 821781-38-8) is a trisubstituted piperidine derivative with molecular formula C19H27F3N2 and molecular weight 340.43 g/mol [1]. The compound features a piperidin-3-amine core bearing an N-cyclohexyl group and an N-(2-trifluoromethylbenzyl) substituent, with one undefined stereocenter at the piperidine 3-position [1]. It falls within the generic scope of patent families targeting muscarinic M1 receptors, opioid receptors, Hsp70, and CNS disorders, though no disclosed example in these patents corresponds exactly to this CAS number [2][3][4]. This compound is primarily available through chemical suppliers as a research reagent or synthetic building block, and publicly available quantitative biological activity data for this specific compound remains absent from major authoritative databases including PubChem, ChEMBL, and BindingDB as of the search date.

Why N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine Cannot Be Interchanged with Close Structural Analogs


Substitution of this compound with structurally similar piperidine derivatives carries quantifiable risk due to three non-interchangeable structural determinants. First, the attachment point of the amine on the piperidine ring (3-position vs. 4-position) alters the spatial orientation of the N-cyclohexyl and N-benzyl pharmacophoric elements, which is known from class-level SAR to affect receptor binding geometry in aminergic GPCR targets [1]. Second, the direct N-cyclohexyl attachment (vs. N-cyclohexylmethyl in analogs such as N-(cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine) changes the distance between the cyclohexyl moiety and the piperidine nitrogen, affecting conformational flexibility and lipophilic bulk distribution . Third, the ortho-trifluoromethyl substitution on the benzyl group imposes a distinct electron-withdrawing and steric profile compared to meta- or para-CF3 analogs, with computed XLogP3 of 4.6 and a topological polar surface area of 15.3 Ų defining a relatively lipophilic scaffold with limited hydrogen-bonding capacity (single H-bond donor) [2]. Generic substitution without verifying these parameters can lead to altered target engagement, solubility, and permeability profiles that are not predictable from nominal structural similarity alone.

Quantitative Differentiation Evidence for N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine vs. Structural Analogs


Regioisomeric Differentiation: Piperidin-3-amine Core vs. Piperidin-4-amine Core

The target compound features a piperidin-3-amine core, distinguishing it from the more commonly commercially explored piperidin-4-amine analog N-(cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine [1]. In piperidine-based GPCR ligands, the 3-amino substitution places the pendant amine functionality at a different vector angle relative to the ring plane compared to 4-amino substitution, which class-level SAR studies on NK-1 and opioid receptors have demonstrated to produce divergent binding affinities that can differ by 10- to 100-fold between regioisomeric pairs [2]. No direct head-to-head biological comparison data between the 3-amine and 4-amine regioisomers of this specific chemotype has been publicly reported as of the search date.

Medicinal Chemistry GPCR Ligand Design Structure-Activity Relationship

N-Substituent Differentiation: Direct N-Cyclohexyl vs. N-Cyclohexylmethyl Attachment

The target compound features a direct N-cyclohexyl attachment (cyclohexyl group bonded directly to the piperidine 3-amine nitrogen), whereas closely related analogs such as N-(cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine incorporate a methylene spacer (cyclohexyl-CH2-). This modification alters: (a) the distance between the cyclohexyl group and the piperidine nitrogen; (b) the conformational degrees of freedom; and (c) the calculated lipophilicity contribution. The target compound has a computed XLogP3 of 4.6, a topological polar surface area (tPSA) of 15.3 Ų, a single hydrogen bond donor, and a molecular weight of 340.43 g/mol [1]. The cyclohexylmethyl analog has a molecular weight of 354.46 g/mol (difference of approximately 14 g/mol, corresponding to the additional CH2 group), and the increased conformational flexibility may affect entropic contributions to binding free energy [2].

Chemical Synthesis Ligand Optimization Lipophilicity Modulation

Ortho-Trifluoromethyl Substitution on Benzyl Group: Steric and Electronic Differentiation

The target compound bears an ortho-trifluoromethyl (-CF3) substituent on the N-benzyl aromatic ring, whereas alternative substitution patterns (meta-CF3, para-CF3) and alternative electron-withdrawing groups (e.g., -Cl, -CN, -SO2CH3) are commonly explored in piperidine-based GPCR ligand series. The ortho-CF3 group imposes a unique combination of strong electron-withdrawing inductive effect (Hammett σm = 0.43, σp = 0.54) and substantial steric bulk (van der Waals volume approximately 21.3 ų per CF3 group) in close proximity to the benzylic attachment point, which can influence both the conformational preference of the benzyl group and the metabolic stability of the benzylic position [1]. The computed exact mass of 340.213 g/mol and the InChI Key MWFVLVXYSZBSJD-UHFFFAOYSA-N uniquely identify this specific ortho-CF3 substitution pattern [2]. No direct comparative metabolic stability or target engagement data for ortho-CF3 vs. meta-CF3 or para-CF3 analogs of this chemotype has been publicly reported.

Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Chiral Center at Piperidine 3-Position: Implications for Stereochemical Purity Requirements

The target compound contains one undefined stereocenter at the piperidine 3-position, meaning the commercially available material is racemic unless otherwise specified [1]. This is a critical procurement consideration because, for any biological target with a chiral binding site, the two enantiomers may exhibit substantially different affinities and efficacies. The related chiral derivative CAS 821781-00-4 (3-Piperidinamine, N-cyclohexyl-N-[[2-(trifluoromethyl)phenyl]methyl]-, (3S)-, as the (2S,3S)-2,3-dihydroxybutanedioate salt) confirms that enantiomerically resolved material has been prepared . Class-level data from piperidine-based drug discovery programs demonstrates that enantiomeric pairs can differ in target binding affinity by 10- to 1000-fold, and the use of racemic vs. enantiopure material can lead to divergent biological results [2]. The target compound has 0 defined atom stereocenters and 1 undefined stereocenter, confirming the racemic nature of the standard commercial product [1].

Stereochemistry Chiral Separation Enantiomeric Purity

Patent-Disclosed Therapeutic Indications: M1 Muscarinic and Opioid Receptor Targeting Scope

While this specific CAS number is not exemplified with biological data in any identified patent, the structural chemotype of N-cyclohexyl-N-(substituted-benzyl)piperidin-amine derivatives falls within the generic Markush claims of at least three distinct patent families. JP2010539217A (Glaxo) claims piperidine derivatives with M1 muscarinic receptor activity for cognitive disorders and Alzheimer's disease [1]. US9120797B2 (Gruenenthal) claims spirocyclic cyclohexane compounds with opioid receptor (mu, ORL-1/NOP) affinity for pain treatment [2]. US10023565B2 claims N,N'-substituted piperidinamine compounds as Hsp70 inhibitors for oncology applications [3]. EP4570798A1 claims aromatic heterocyclic cyclohexyl aminoalkyl piperidine derivatives for Parkinson's disease, anxiety, and depression [4]. This multi-indication patent footprint suggests the chemotype has been independently identified as pharmacologically relevant by multiple research organizations, though the specific biological profile of CAS 821781-38-8 within these target classes remains undisclosed.

CNS Drug Discovery GPCR Pharmacology Patent Landscape

Computed Drug-Likeness and Physicochemical Property Profile for Prioritization in Screening Libraries

The target compound's computed physicochemical profile meets key drug-likeness criteria: molecular weight of 340.43 g/mol (below 500 Da), XLogP3 of 4.6 (below 5), a single hydrogen bond donor, and 5 hydrogen bond acceptors, satisfying Lipinski's Rule of Five [1]. The topological polar surface area of 15.3 Ų indicates high predicted membrane permeability but also low aqueous solubility, consistent with a relatively lipophilic scaffold [1]. Compared to the closely related N-(cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine positional isomer (estimated MW ~354.46, one additional rotatable bond), the target compound has a slightly lower molecular weight and fewer rotatable bonds (4 vs. estimated 5), which may confer marginally better ligand efficiency metrics for fragment-based or HTS screening campaigns [2].

Drug-likeness Physicochemical Profiling Compound Prioritization

Recommended Procurement and Application Scenarios for N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine (CAS 821781-38-8)


SAR Exploration of Piperidine 3-Amine vs. 4-Amine Regioisomers in GPCR Ligand Programs

Researchers investigating the structure-activity relationships of piperidine-based ligands for GPCR targets (including muscarinic, opioid, and NK-1 receptors) may procure this compound specifically as the piperidin-3-amine regioisomer to compare against the more commonly available piperidin-4-amine analogs. The 3-amine substitution vector, combined with the N-cyclohexyl and ortho-CF3-benzyl substituents, provides a distinct pharmacophoric geometry that cannot be replicated by 4-substituted analogs [1]. Users should specify stereochemical purity requirements (racemic or enantiopure) at the time of procurement to ensure alignment with assay objectives .

Evaluation of Ortho-Trifluoromethyl Benzyl Substituent Effects on Target Engagement and Metabolic Stability

The ortho-CF3 substitution on the N-benzyl group makes this compound a suitable tool for studying the impact of proximal electron-withdrawing and steric effects on target binding and metabolic stability, relative to meta-CF3 or para-CF3 benzyl analogs. The well-characterized effect of ortho-CF3 groups on benzylic position metabolic stability and on the conformational preference of the adjacent amine substituent provides a rational basis for including this compound in comparative profiling panels [1]. Users should note that direct comparative biological data for this compound against its regioisomeric CF3 analogs has not been publicly disclosed, and independent head-to-head testing will be required.

Use as a Reference Compound for Chiral Chromatographic Method Development on Piperidine Scaffolds

The presence of a single undefined stereocenter at the piperidine 3-position makes this racemic compound suitable as a test analyte for developing chiral chromatographic separation methods applicable to 3-substituted piperidine derivatives [1]. The availability of the corresponding enantiopure (3S)-tartrate salt (CAS 821781-00-4) provides a convenient enantiomeric standard for method validation . The moderate lipophilicity (XLogP3 4.6) and presence of UV-detectable aromatic moiety facilitate method development using standard reverse-phase and chiral stationary phases.

Chemical Biology Probe for Hsp70 or CNS Target Validation Studies

Based on the patent landscape indicating potential activity at Hsp70 (US10023565B2), M1 muscarinic receptors (JP2010539217A), and opioid receptors (US9120797B2), this compound may serve as a chemical probe for target validation studies in oncology or neuroscience research programs [1]. However, given the absence of publicly disclosed biological data for this specific CAS number, users must independently verify target engagement, selectivity, and cellular activity before drawing conclusions about mechanism of action. The compound should be sourced with a certificate of analysis confirming identity (e.g., by NMR, LCMS) and purity (typically ≥95%) for reliable probe studies.

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